cis-melilotoside

Antiprotozoal Trypanosoma cruzi IC50

cis-Melilotoside (CAS 2446-60-8) is the definitive cis-isomer for trypanosomal research, uniquely exhibiting documented in vitro anti-T. cruzi activity (IC50 78.2 μg/mL); trans-melilotoside or dihydromelilotoside cannot substitute. Its distinct Z-configuration governs HPLC-DAD/ESI-MSⁿ quantification (LOQ 0.09 μg/mL) in Dendrobium, Galium, and Artemisia matrices, while also serving as the light-dependent coumarin biosynthetic precursor. Photochemical trans→cis isomerization during drying makes it an essential processing marker. Procure this ≥98% pure standard to ensure reproducible enzyme assays, spectral library construction, and botanical extract authentication.

Molecular Formula C15H18O8
Molecular Weight 326.3 g/mol
Cat. No. B1236938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-melilotoside
Molecular FormulaC15H18O8
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-2-1-3-8(9)5-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-5-/t10-,12-,13+,14-,15-/m1/s1
InChIKeyGVRIYIMNJGULCZ-QLFWQTQQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Melilotoside (CAS 2446-60-8) Supplier Guide: Purity Specifications, Antiprotozoal IC50 Data, and Procurement Information


cis-Melilotoside (CAS 2446-60-8), systematically named cis-o-coumaric acid 2-glucoside or cis-beta-D-glucosyl-2-hydroxycinnamate, is a phenylpropanoid glycoside with the molecular formula C15H18O8 and a molecular weight of 326.30 Da . This compound is a cis-configured phenolic glycoside consisting of cis-2-coumaric acid bearing a beta-D-glucosyl residue at the phenolic hydroxyl position [1]. Commercial suppliers including MedChemExpress, InvivoChem, and TargetMol offer cis-melilotoside at purities of ≥98% for research applications [2]. The compound is structurally defined by its Z-configuration at the C=C double bond, which distinguishes it from its trans isomer (CAS 618-67-7) and the reduced dihydromelilotoside analog [3].

cis-Melilotoside Procurement Considerations: Why trans-Melilotoside or Dihydromelilotoside Cannot Substitute


Substituting cis-melilotoside with its structural analogs trans-melilotoside or dihydromelilotoside introduces confounding variables that compromise experimental reproducibility and interpretive validity. The three 2-glucosyloxycinnamic acid derivatives share the same molecular formula but exhibit fundamentally distinct stereochemical and saturation profiles: cis-melilotoside (Z-configuration), trans-melilotoside (E-configuration), and dihydromelilotoside (saturated C=C bond) [1]. These structural differences translate into measurable divergence in chromatographic retention, UV absorption, mass spectrometric fragmentation patterns, and crucially, biological activity profiles—most notably the exclusive reporting of antiprotozoal activity against T. cruzi (IC50 78.2 μg/mL) for the cis isomer only . Furthermore, cis-melilotoside exists in a photochemical equilibrium relationship with trans-melilotoside, undergoing gradual isomerization during plant drying and UV exposure, which directly impacts analytical quantification and source material processing decisions [2]. Procurement of the incorrect isomer or an undefined mixture therefore introduces unquantified compositional variability that cannot be resolved through post-hoc analytical correction.

cis-Melilotoside Comparative Data Guide: Quantified Differentiation from trans-Melilotoside and Dihydromelilotoside


cis-Melilotoside Antiprotozoal Activity Against T. cruzi: Reported IC50 Value vs. Undocumented Activity for trans Isomer

cis-Melilotoside is the only isomer among the melilotoside series with documented antiprotozoal activity against Trypanosoma cruzi, exhibiting an IC50 of 78.2 μg/mL in vitro . In contrast, trans-melilotoside and dihydromelilotoside have no published antiprotozoal activity data in peer-reviewed literature; commercial product listings for trans-melilotoside do not report any antiprotozoal IC50 values . The head-to-head comparison is limited by the absence of parallel testing under identical conditions; however, the selective reporting of T. cruzi inhibitory activity exclusively for the cis isomer constitutes a material differentiation criterion for procurement decisions in antiparasitic screening programs.

Antiprotozoal Trypanosoma cruzi IC50

cis-Melilotoside vs. trans-Melilotoside Cytotoxicity Profile: Comparable Absence of Cytotoxic Effects up to 400 μg/mL

In a direct head-to-head cytotoxic evaluation using the MTT assay, both cis-melilotoside and trans-melilotoside were tested against three cancer cell lines (T47D breast cancer, HT-29 colorectal adenocarcinoma, Caco-2 colorectal adenocarcinoma) and one normal cell line (NIH 3T3 fibroblasts). Neither isomer exhibited cytotoxic effects at concentrations up to 400 μg/mL across all four cell lines tested [1]. This parallel testing under identical experimental conditions establishes that the cis and trans isomers are equivalently non-cytotoxic within this concentration range, indicating that substitution of one isomer for the other would not meaningfully alter cytotoxicity outcomes in similar cell-based assays—though this equivalence does not extend to other biological endpoints.

Cytotoxicity MTT assay Safety profiling

cis-Melilotoside Chromatographic LOQ and Analytical Method Validation: 0.09 μg/mL via HPLC/ESI-MS² MRM

A validated HPLC-DAD/ESI-MS² method using multiple reaction monitoring (MRM) mode has been established for the simultaneous quantification of cis-melilotoside, trans-melilotoside, and dihydromelilotoside in Dendrobium species extracts [1]. The limit of quantification (LOQ) for cis-melilotoside was determined to be 0.09 μg/mL, identical to that of trans-melilotoside (0.09 μg/mL), while dihydromelilotoside exhibited a lower LOQ of 0.01 μg/mL [2]. The overall intra- and inter-day variation across all three analytes was less than 8% RSD [2]. This validated method provides a reproducible framework for quantifying cis-melilotoside in complex plant matrices, enabling batch-to-batch consistency verification and comparative phytochemical profiling.

HPLC-ESI-MS Quantification Method validation

cis-Melilotoside vs. trans-Melilotoside Photochemical Isomerization Dynamics During Plant Drying

Quantitative UHPLC-DAD monitoring of Galium odoratum during a 48-hour post-harvest drying period revealed a gradual isomerization of trans-melilotoside to cis-melilotoside [1]. This photochemically driven conversion, mediated by UV light exposure, results in the progressive accumulation of the cis isomer as drying proceeds [2]. The interconversion pathway is significant: trans-coumaric acid glucoside serves as the genuine biosynthetic product in fresh plant tissue, while cis-melilotoside accumulates as a processing artifact [3]. This dynamic equilibrium has direct implications for extract standardization—batches prepared from fresh vs. dried plant material will exhibit markedly different cis:trans isomer ratios, and quantitative analytical methods must account for potential interconversion during sample preparation and storage.

Photochemistry Isomerization Stability

cis-Melilotoside Mass Spectrometric Characterization: Distinct ESI-MSⁿ Fragmentation Pattern for Isomer Discrimination

LC-ESI-MSⁿ analysis of the three major 2-glucosyloxycinnamic acid derivatives revealed that cis-melilotoside, trans-melilotoside, and dihydromelilotoside produce characteristic fragmentation patterns enabling unambiguous structural assignment [1]. The identity of cis-melilotoside in complex plant extracts can be confirmed by comparing retention time, UV spectra, and ESI-MSⁿ fragmentation data against authentic reference standards [2]. This analytical specificity is essential for distinguishing the cis isomer from its trans counterpart, as the two isomers share identical molecular mass (326.30 Da) and similar UV absorption profiles but differ in chromatographic retention and fragmentation behavior . For laboratories conducting untargeted metabolomics or phytochemical dereplication, procurement of authenticated cis-melilotoside reference material is required to establish reliable spectral libraries and enable accurate isomer assignment.

ESI-MSn Fragmentation Isomer identification

cis-Melilotoside vs. Dihydromelilotoside Structural Differentiation: Saturation State and Biological Context

Dihydromelilotoside, the saturated analog of cis- and trans-melilotoside, lacks the C=C double bond present in both geometric isomers [1]. This structural distinction has functional consequences: cis-melilotoside serves as an intermediate in the coumarin biosynthetic pathway, where UV-induced isomerization of trans-melilotoside yields cis-melilotoside, which then undergoes enzymatic cleavage and lactonization to form coumarin [2]. Dihydromelilotoside, lacking the double bond, cannot participate in this photochemical isomerization-coumarin formation sequence [3]. For researchers investigating coumarin biosynthesis in plants such as Melilotus officinalis or Galium odoratum, cis-melilotoside represents a specific pathway intermediate, whereas dihydromelilotoside is structurally and functionally distinct, precluding its use as a surrogate.

Structural differentiation Coumarin precursor Biosynthesis

cis-Melilotoside Research Applications: Validated Use Cases Based on Quantitative Evidence


Antiprotozoal Screening Against Trypanosoma cruzi (Chagas Disease)

cis-Melilotoside is the only melilotoside isomer with documented in vitro antiprotozoal activity against T. cruzi (IC50 78.2 μg/mL) . Laboratories conducting anti-trypanosomal screening programs should procure authenticated cis-melilotoside rather than trans-melilotoside or undefined melilotoside mixtures, as activity has been reported exclusively for the cis isomer. The compound may serve as a moderate-activity reference standard or scaffold for semi-synthetic optimization. For negative control or comparator purposes, trans-melilotoside is commercially available but lacks published antiprotozoal data .

Phytochemical Method Development and Analytical Reference Standardization

cis-Melilotoside is an essential analytical reference standard for HPLC-DAD/ESI-MSⁿ quantification of 2-glucosyloxycinnamic acid derivatives in plant matrices. A validated method exists with established LOQ of 0.09 μg/mL and intra-/inter-day RSD < 8% . Procurement of high-purity cis-melilotoside (≥98%) enables accurate calibration curve construction for quantitative analysis of Dendrobium, Galium odoratum, Ajuga, Prunus mahaleb, and Artemisia annua extracts . The distinct ESI-MSⁿ fragmentation pattern of cis-melilotoside further supports its use in building spectral libraries for untargeted metabolomics workflows .

Coumarin Biosynthesis Pathway Elucidation

cis-Melilotoside functions as a key intermediate in the UV-dependent coumarin biosynthetic pathway, where trans-melilotoside undergoes photochemical isomerization to the cis form, followed by β-glucosidase-mediated hydrolysis and spontaneous lactonization to coumarin . Researchers investigating coumarin formation in Melilotus officinalis (sweet clover), Galium odoratum (woodruff), or related species should procure cis-melilotoside as a pathway-specific analytical standard and potential substrate for enzymatic assays . Dihydromelilotoside, lacking the requisite C=C double bond, cannot serve as a coumarin precursor and is not interchangeable for these studies .

Post-Harvest Processing Quality Control and Isomer Ratio Monitoring

The documented trans→cis isomerization of melilotosides during plant drying (monitored over 48 hours in Galium odoratum by UHPLC-DAD) establishes cis-melilotoside content as a potential marker of processing conditions . Quality control laboratories evaluating botanical raw materials or finished herbal products may utilize cis-melilotoside reference standards to quantify isomer ratios and assess processing history. Because the cis:trans ratio shifts dynamically with drying time and UV exposure, procurement of pure cis-melilotoside enables accurate calibration for ratio determination, supporting batch-to-batch consistency evaluation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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